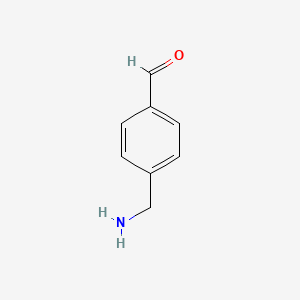

4-(Aminomethyl)benzaldehyde

Description

4-(Aminomethyl)benzaldehyde (CAS: Not explicitly provided in evidence) is an aromatic aldehyde featuring an aminomethyl (–CH2NH2) substituent at the para position of the benzaldehyde core. This compound is of interest in organic synthesis due to its dual functional groups: the aldehyde moiety enables nucleophilic additions or condensations, while the primary amine group participates in reductive amination, Schiff base formation, or coordination chemistry.

Propriétés

IUPAC Name |

4-(aminomethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOVNDAVEOVZAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(Aminomethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-formylbenzoic acid or its derivatives with hydroxylamine to form an oxime, followed by reduction using hydrogen in the presence of a sodium hydroxide solution . This method is advantageous due to its relatively low cost and high yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic reduction processes. For instance, the catalytic reduction of methyl 4-formylbenzoate using a Raney nickel catalyst in the presence of ammonia is a widely used method . This method is preferred for its efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Aminomethyl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols can react with the aminomethyl group under mild conditions.

Major Products Formed:

Oxidation: 4-(Aminomethyl)benzoic acid.

Reduction: 4-(Aminomethyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(Aminomethyl)benzaldehyde has been investigated for its biological activities and potential therapeutic applications. Its derivatives have shown promise in the development of drugs targeting various diseases.

Anticancer Activity

Research indicates that this compound analogues can act as inhibitors of aldehyde dehydrogenases (ALDH), which are enzymes involved in cancer cell metabolism. In particular, studies have shown that certain derivatives exhibit selective inhibition of ALDH isoforms, leading to reduced proliferation of cancer cells. For instance, compounds derived from this scaffold have demonstrated antiproliferative effects in prostate cancer cell lines, suggesting their potential use in cancer therapies .

Neuroprotective Effects

Some studies suggest that this compound can exert neuroprotective effects through modulation of neurotransmitter systems. Its derivatives have been explored for their ability to enhance cognitive function and protect against neurodegenerative diseases .

Material Science

This compound is also utilized in the synthesis of polymers and materials with specific properties.

Polymer Synthesis

The compound serves as a building block for synthesizing polyamide and polyester materials. Its functional groups allow for the formation of cross-linked networks that enhance the mechanical properties of polymers, making them suitable for various industrial applications.

Sensor Applications

Due to its ability to form stable complexes with metal ions, this compound has been investigated for use in sensor technology. It can be incorporated into sensor devices for detecting metal ions or other analytes in environmental monitoring .

Synthesis of Schiff Bases

This compound is a precursor for synthesizing Schiff bases, which are important intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals.

Synthesis Process

The synthesis involves the reaction of this compound with primary amines, leading to the formation of Schiff bases that exhibit diverse biological activities, including antibacterial and antifungal properties .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-(Aminomethyl)benzaldehyde involves its reactivity with various molecular targets. The aminomethyl group can form Schiff bases with aldehydes and ketones, facilitating the formation of imines and other derivatives. These reactions are crucial in the synthesis of complex organic molecules and pharmaceuticals .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below summarizes key benzaldehyde derivatives and their substituents:

| Compound Name | Substituent (para position) | Key Functional Features |

|---|---|---|

| 4-(Aminomethyl)benzaldehyde | –CH2NH2 | Primary amine, aldehyde |

| 4-Hydroxymethylbenzaldehyde (4-HMBAL) | –CH2OH | Hydroxyl, aldehyde |

| 4-Carboxybenzaldehyde (4-CBAL) | –COOH | Carboxylic acid, aldehyde |

| 4-Dimethylaminobenzaldehyde | –N(CH3)2 | Tertiary amine, aldehyde |

| 4-Trifluoromethylbenzaldehyde | –CF3 | Electron-withdrawing group, aldehyde |

| 4-Hydroxybenzaldehyde | –OH | Phenolic hydroxyl, aldehyde |

| 4-Methylbenzaldehyde | –CH3 | Alkyl group, aldehyde |

Functional Implications :

- The primary amine can participate in crosslinking reactions, making it valuable in polymer or pharmaceutical synthesis .

- Dimethylamino (–N(CH3)2): Imparts strong electron-donating effects, useful in push-pull chromophores for optoelectronic applications .

- Trifluoromethyl (–CF3) : Increases metabolic stability and lipophilicity, advantageous in agrochemicals and pharmaceuticals .

Physicochemical Properties

Retention times (HPLC) and relative response factors (RRF) from highlight polarity differences:

| Compound | Retention Time (min) | RRF |

|---|---|---|

| 4-CBAL | 3.70–3.80 | 0.297 |

| 4-HMBAL | 5.22 | 1.132 |

| Terephthalaldehyde (TAL) | 4.23 | 0.932 |

Analysis :

- 4-HMBAL’s longer retention time than 4-CBAL suggests lower polarity due to the hydroxyl vs. carboxylic acid group.

- This compound, with a polar –NH2 group, would likely exhibit shorter retention times than 4-HMBAL but longer than 4-CBAL, depending on solvent systems .

Stability and Reactivity

- Aminomethyl Group: Prone to oxidation, requiring inert storage conditions. Forms stable imines with ketones/aldehydes .

- Hydroxymethyl Group : Less reactive than amines but can undergo etherification or esterification .

- Trifluoromethyl Group : Chemically inert under most conditions, resisting metabolic degradation .

Activité Biologique

4-(Aminomethyl)benzaldehyde, a compound with significant biological potential, has garnered attention for its diverse applications in medicinal chemistry and virology. This article delves into the biological activities associated with this compound, focusing on its antiviral properties, structure-activity relationships (SAR), and other relevant findings from recent research.

Antiviral Activity

Recent studies have highlighted the efficacy of this compound derivatives as potent inhibitors of filoviruses, particularly the Ebola virus (EBOV) and Marburg virus (MARV). A notable compound, designated CBS1118, demonstrated an effective concentration (EC50) of less than 10 μM against both viruses in Vero cell assays. This suggests a broad-spectrum antifiloviral activity that could be harnessed for therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound derivatives indicate that modifications to the amide portion can enhance selectivity and potency against EBOV and MARV. For instance, alterations in substituents on the aromatic region significantly impacted the inhibitory activity. Key findings include:

- The introduction of various amine substituents altered the potency, where specific modifications led to improved selectivity indices (SI) when tested against cytotoxicity .

- Compounds with flexible linkers between the aromatic moiety and the amide exhibited varied antiviral activities, with some showing remarkable potency against EBOV pseudovirus .

Case Studies

- Ebola Virus Inhibition : A series of synthesized 4-(aminomethyl)benzamide derivatives were tested for their ability to inhibit EBOV entry. The most potent compounds showed high metabolic stability and did not inhibit key cytochrome P450 enzymes, which is crucial for minimizing drug-drug interactions .

- Marburg Virus Studies : Similar to EBOV, several derivatives were evaluated for their effectiveness against MARV. The results indicated that structural modifications could lead to compounds with enhanced antiviral properties while maintaining low cytotoxicity .

Comparative Data Table

The following table summarizes key findings regarding the biological activity of various this compound derivatives:

| Compound | EC50 (μM) | Selectivity Index (SI) | Target Virus |

|---|---|---|---|

| CBS1118 | <10 | High | EBOV |

| Compound 20 | 12 | Moderate | MARV |

| Compound 32 | 8 | High | EBOV |

| Compound 35 | 15 | Low | MARV |

Other Biological Activities

In addition to its antiviral properties, this compound has been explored for its potential as an inhibitor of aldehyde dehydrogenases (ALDHs), which are implicated in various cancers. Research indicates that certain analogues can selectively inhibit ALDH isoforms, suggesting a role in cancer therapeutics . The complexity of ALDH interactions with different substituents highlights the necessity for further exploration into this area.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.